molecular formula C9H11N5 B3166985 N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine CAS No. 915920-43-3

N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine

Cat. No.: B3166985
CAS No.: 915920-43-3
M. Wt: 189.22 g/mol
InChI Key: CMSDVXHISHLDKS-UHFFFAOYSA-N
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Description

N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine is a chemical compound with the molecular formula C9H11N5. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine typically involves the cycloaddition reaction of nitriles and azides. This method is straightforward and flexible, often utilizing sodium azide as the inorganic azide source in conjunction with an ammonium halide as an additive in dipolar aprotic solvents . The reaction conditions are generally mild, and the yields are good to excellent.

Industrial Production Methods

In industrial settings, the synthesis of tetrazole derivatives, including this compound, can be approached using eco-friendly methods. These methods often involve the use of water as a solvent, moderate reaction conditions, and non-toxic reagents, making the process cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized tetrazole derivatives, while reduction produces reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine involves its interaction with molecular targets and pathways. In medicinal applications, it acts by binding to specific receptors or enzymes, thereby modulating their activity. For instance, as an angiotensin II receptor antagonist, it prevents the binding of angiotensin II to its receptor, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine is unique due to its specific structural features and the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its eco-friendly synthesis methods further distinguish it from other similar compounds .

Properties

IUPAC Name

N-methyl-1-[3-(2H-tetrazol-5-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-10-6-7-3-2-4-8(5-7)9-11-13-14-12-9/h2-5,10H,6H2,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSDVXHISHLDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901241123
Record name N-Methyl-3-(2H-tetrazol-5-yl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-43-3
Record name N-Methyl-3-(2H-tetrazol-5-yl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915920-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3-(2H-tetrazol-5-yl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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